N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide
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Overview
Description
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a tetrazole ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment of the Tetrazole Ring to the Phenylpropanamide Moiety: The resulting tetrazole derivative is then reacted with 3-phenylpropanoic acid chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
- N-{[1-(4-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
- N-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
Uniqueness
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H16FN5O |
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Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H16FN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,24) |
InChI Key |
TYCXJKQBWLJTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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